Chlorothen citrate
Overview
Description
Chlorothen citrate, also known by its trade name Tagathen, is an antihistamine and a first-generation H1 receptor antagonist. It has been used for the treatment of asthma, bronchitis, and bronchoconstriction . This compound is a white, crystalline powder with a melting range of 112-116°C .
Preparation Methods
Chlorothen citrate is synthesized by the condensation of 5-chloro-2-thienylchloride and N,N-dimethyl-N-(2-pyridinyl)ethylenediamine in the presence of sodium . The reaction conditions typically involve the use of solvents and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Chlorothen citrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chlorothen citrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to histamine receptors and their role in allergic reactions and inflammation.
Medicine: It is used as an antihistamine for the treatment of asthma, bronchitis, and bronchoconstriction.
Industry: It is used in the formulation of pharmaceutical products and other industrial applications.
Mechanism of Action
Chlorothen citrate exerts its effects by binding to H1 receptors, which are involved in the allergic response. By blocking these receptors, it prevents the action of histamine, a compound that causes symptoms such as itching, swelling, and bronchoconstriction . This mechanism of action makes it effective in treating conditions like asthma and bronchitis.
Comparison with Similar Compounds
Chlorothen citrate can be compared with other similar compounds, such as:
Diphenhydramine: Another first-generation H1 receptor antagonist used as an antihistamine.
Chlorpheniramine: A similar compound with antihistamine properties.
Promethazine: Another antihistamine with similar uses but different chemical structure.
This compound is unique in its specific chemical structure and its effectiveness in treating bronchoconstriction and asthma .
Properties
IUPAC Name |
N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3S.C6H8O7/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVTRFPENCFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-65-2 (Parent), 77-92-9 (Parent) | |
Record name | Chlorothen citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6059734 | |
Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-64-1 | |
Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorothen citrate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1-[(5-chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridinyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-2-pyridylethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTHEN CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X60R85C0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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